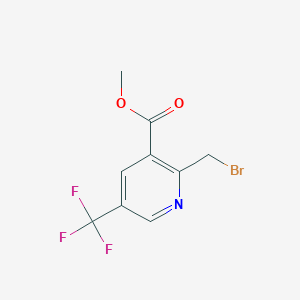

Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate

Description

Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate (CAS: 1260672-86-3) is a brominated nicotinic acid derivative with the molecular formula C₉H₇BrF₃NO₂ and a molecular weight of 298.06 g/mol. It is characterized by a bromomethyl group at the 2-position and a trifluoromethyl group at the 5-position of the pyridine ring, with a methyl ester at the 3-position. This compound is primarily used as a reactive intermediate in pharmaceutical and agrochemical synthesis due to its electrophilic bromomethyl group, which facilitates nucleophilic substitution reactions. Storage requires an inert atmosphere at 2–8°C, and it carries hazard statements H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage) .

Properties

IUPAC Name |

methyl 2-(bromomethyl)-5-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO2/c1-16-8(15)6-2-5(9(11,12)13)4-14-7(6)3-10/h2,4H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLBEAMWUSMNDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)C(F)(F)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201140463 | |

| Record name | 3-Pyridinecarboxylic acid, 2-(bromomethyl)-5-(trifluoromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201140463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260672-86-3 | |

| Record name | 3-Pyridinecarboxylic acid, 2-(bromomethyl)-5-(trifluoromethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260672-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 2-(bromomethyl)-5-(trifluoromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201140463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate is being investigated for its potential therapeutic properties. Its structure allows for modifications that can lead to compounds with enhanced biological activity. The trifluoromethyl group is known to improve pharmacokinetic properties, making it a valuable component in drug design.

- Case Study: Research has shown that compounds containing trifluoromethyl groups exhibit increased potency against certain enzymes, potentially leading to new treatments for diseases such as cancer and diabetes .

Chemical Synthesis

This compound serves as an important building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it useful in generating more complex molecules.

- Applications in Synthesis:

- Nucleophilic Substitution Reactions: The bromomethyl group can undergo substitution reactions with nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-sulfur bonds.

- Formation of Heterocycles: It can be utilized in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals .

The compound is also being explored for its biological activities. Preliminary studies suggest potential antimicrobial and anti-inflammatory properties.

- Research Findings: In vitro studies have indicated that derivatives of this compound may inhibit specific bacterial strains and reduce inflammation markers, warranting further investigation into their mechanisms of action .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, making it effective in various biological and chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Bromo vs. Fluoro and Ester Groups

Ethyl 2-fluoro-5-(trifluoromethyl)nicotinate (CAS: 1227576-19-3)

- Molecular Formula: C₉H₇F₄NO₂

- Molecular Weight : 237.15 g/mol

- Key Differences : Replaces the bromomethyl group with fluorine at the 2-position and uses an ethyl ester.

- Properties: Lower molecular weight (237.15 vs. 298.06), reduced reactivity due to fluorine’s electronegativity, and higher predicted boiling point (251.4°C vs.

Ethyl 2-bromo-5-(trifluoromethyl)nicotinate (CAS: 1227571-76-7)

Halogen Diversity: Multi-Halogenated Derivatives

Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate (CAS: 1672655-82-1)

Functional Group Modifications: Ester vs. Acid vs. Amide

6-(Trifluoromethyl)nicotinic Acid (CAS: 231291-22-8)

- Molecular Formula: C₇H₄F₃NO₂

- Molecular Weight : 191.11 g/mol

- Key Differences : Carboxylic acid replaces the ester group.

- Properties : Higher aqueous solubility due to the acidic group, suitable for metal coordination or salt formation .

N-(4-Fluorophenyl)-6-((5-(trifluoromethyl)furan-2-yl)methylthio)-nicotinamide (Compound 19)

Complex Heterocyclic Derivatives

Methyl 2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydrocyclopenta[c]-pyrrol-2(1H)-yl)nicotinate

- Molecular Weight : ~433 g/mol (estimated)

- Key Differences : Bicyclic structure with a trifluoromethylphenyl group.

- Properties: Higher molecular complexity improves target specificity in retinoid-based therapies (e.g., age-related macular degeneration) .

Thiazopyr (Methyl 2-(difluoromethyl)-5-(4,5-dihydrothiazol-2-yl)-4-isobutyl-6-(trifluoromethyl)nicotinate)

Comparative Analysis Table

Key Research Findings

- Reactivity : The bromomethyl group in the target compound enables efficient alkylation reactions, as seen in , where similar bromomethyl intermediates were used to synthesize bioactive amides .

- Biological Activity : Trifluoromethyl groups enhance metabolic stability and binding affinity, as demonstrated by Compound 19’s 82% purity in pharmacological assays .

- Safety Profile : Compared to thiazopyr (herbicide) and multi-halogenated derivatives, the target compound has moderate toxicity, requiring careful handling due to its corrosive nature .

Biological Activity

Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate (CAS No. 1260672-86-3) is a pyridine derivative characterized by a bromomethyl group and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₈BrF₃N O₂

- Molecular Weight : 298.06 g/mol

- CAS Number : 1260672-86-3

The presence of the bromomethyl and trifluoromethyl groups significantly influences the compound's reactivity and biological interactions.

Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate is believed to exert its biological effects through several mechanisms:

- Enzyme Modulation : The compound may interact with specific enzymes, altering their activity. For instance, it has been shown to inhibit certain metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated metabolism.

- Receptor Binding : The structural features of this compound allow it to bind to various receptors, potentially affecting signal transduction pathways involved in cell growth and differentiation.

- Cellular Effects : Research indicates that this compound can influence cellular processes such as apoptosis and inflammation, making it a candidate for anti-inflammatory and anticancer therapies .

Antitumor Activity

Recent studies have suggested that Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate exhibits significant antitumor activity. In vitro assays demonstrated that this compound inhibits the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. For example, a study reported up to a 70% reduction in cell viability in certain cancer cell lines after treatment with this compound for 48 hours .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. It showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL , indicating moderate antibacterial activity .

Case Studies

-

Case Study on Antitumor Efficacy :

- Objective : To evaluate the antitumor efficacy of Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate.

- Method : In vitro studies using human cancer cell lines (e.g., HeLa, MCF-7).

- Results : Significant inhibition of cell growth was observed with IC50 values ranging from 10 to 20 µM , suggesting potential as an anticancer agent.

-

Case Study on Antimicrobial Activity :

- Objective : To assess the antimicrobial effects against pathogenic bacteria.

- Method : Disk diffusion method was employed to determine the susceptibility of bacterial strains.

- Results : The compound exhibited zones of inhibition ranging from 15 to 25 mm , indicating promising antimicrobial properties.

Research Findings

| Study Focus | Findings |

|---|---|

| Antitumor Activity | Induces apoptosis in cancer cells; IC50 values between 10-20 µM |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria; MIC 32-128 µg/mL |

| Enzyme Inhibition | Modulates enzyme activities related to metabolic pathways |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via bromination of methyl nicotinate derivatives using N-bromosuccinimide (NBS) under radical conditions. For example, methyl 5-methylnicotinate undergoes bromination at the methyl group to introduce the bromomethyl moiety . Alternative approaches include nucleophilic substitution reactions, where pre-functionalized intermediates (e.g., trifluoromethyl-substituted precursors) are reacted with bromomethylating agents. Reaction optimization (e.g., solvent choice, temperature, and catalyst use) is critical; for instance, reports yields ranging from 24% to 85% depending on purification steps and reaction time .

Q. How is Methyl 2-(bromomethyl)-5-(trifluoromethyl)nicotinate characterized structurally and analytically?

- Methodological Answer : Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm bromomethyl and trifluoromethyl group positions (e.g., H NMR peaks at δ 4.5–5.0 ppm for bromomethyl protons) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., m/z 230.06 for CHBrFNO) .

- Melting Point Analysis : Reported melting points (e.g., 158–160°C for related nicotinate derivatives) help assess purity .

Q. What are the primary challenges in handling and storing this compound?

- Methodological Answer : The bromomethyl group confers reactivity and sensitivity to moisture. Storage recommendations include:

- Temperature : 0–6°C in airtight containers to prevent decomposition .

- Solubility Considerations : Use anhydrous solvents (e.g., THF, DMF) for reactions to avoid hydrolysis .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in cross-coupling or substitution reactions?

- Methodological Answer : The bromomethyl moiety facilitates nucleophilic substitution (e.g., with amines or thiols) to form C–N or C–S bonds. For example, in medicinal chemistry, this group enables conjugation with pharmacophores. highlights its role in forming covalent inhibitors via alkylation of biological targets (e.g., enzyme active sites) . Kinetic studies require monitoring reaction progress via HPLC or TLC to optimize stoichiometry and avoid side reactions (e.g., elimination to form alkenes) .

Q. What contradictions exist in reported biological activities of this compound, and how can they be resolved?

- Methodological Answer : While notes that methyl nicotinate derivatives enhance blood flow, the bromomethyl group in this compound may introduce cytotoxicity. To resolve contradictions:

- Dose-Response Studies : Test across concentrations (e.g., 1 nM–100 µM) to differentiate therapeutic vs. toxic effects.

- Comparative Assays : Use analogs (e.g., methyl 5-chloromethylnicotinate) as controls to isolate the bromomethyl group’s contribution .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer :

- Docking Studies : Use software (e.g., AutoDock Vina) to model binding to targets like retinol-binding protein 4 (RBP4), as suggested by ’s related cyclopenta-pyrrolo antagonists .

- DFT Calculations : Analyze electrophilicity of the bromomethyl group to predict reactivity in biological systems .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.